molecular formula C27H31N3O5S2 B4067085 N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Cat. No. B4067085
M. Wt: 541.7 g/mol
InChI Key: KSGBJDPBZKJQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPP-4 inhibitor, which is a type of medication used to treat type 2 diabetes mellitus. However,

Scientific Research Applications

Piperazine-Based Membranes for Environmental Applications

Piperazine derivatives have been instrumental in the development of nanofiltration (NF) membranes, offering significant advancements in water treatment technologies. These membranes are notable for their enhanced separation performance, attributed to novel crumpled polyamide layers that improve water permeance, selectivity, and antifouling properties. Such innovations are crucial for environmental applications including water softening, purification, and reuse, indicating the potential of piperazine compounds in addressing global water scarcity issues (Shao et al., 2022).

Therapeutic Uses of Piperazine Derivatives

Piperazine structures form the backbone of a wide range of therapeutic agents, showcasing versatility in drug design. These derivatives exhibit a broad spectrum of pharmacological activities, including antipsychotic, antihistamine, anticancer, and anti-inflammatory effects. The modification of piperazine substructures significantly impacts the medicinal potential of these molecules, suggesting the importance of piperazine derivatives in the rational design of drugs for various health conditions (Rathi et al., 2016).

Antimycobacterial Activity

Research on piperazine and its analogues has also revealed potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role as a vital building block in the development of anti-TB molecules, underscoring its potential in combating tuberculosis and necessitating further investigations to enhance the safety, selectivity, and cost-effectiveness of these agents (Girase et al., 2020).

properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(2,6-diethylphenyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O5S2/c1-3-21-12-11-13-22(4-2)26(21)28-27(31)25-20-29(36(32,33)23-14-7-5-8-15-23)18-19-30(25)37(34,35)24-16-9-6-10-17-24/h5-17,25H,3-4,18-20H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGBJDPBZKJQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
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N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
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N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
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N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
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N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Reactant of Route 6
N-(2,6-diethylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

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